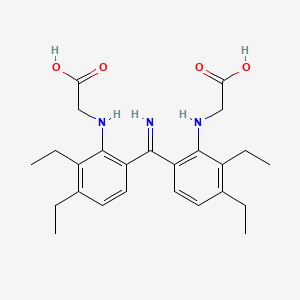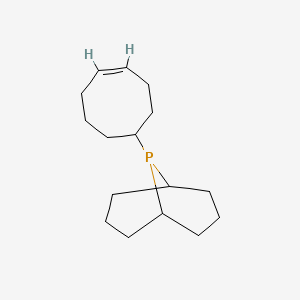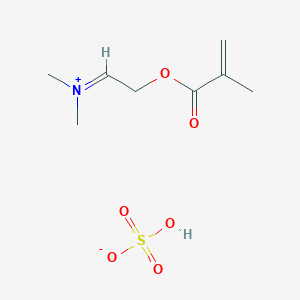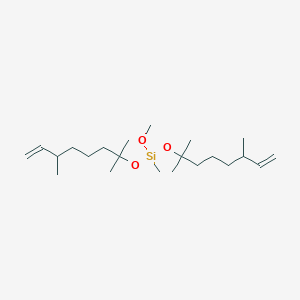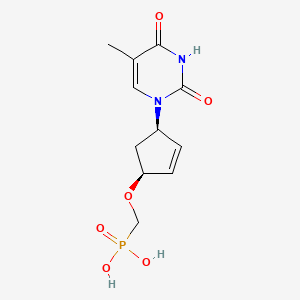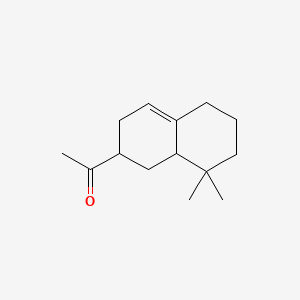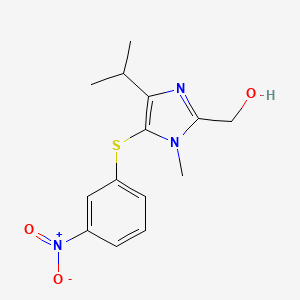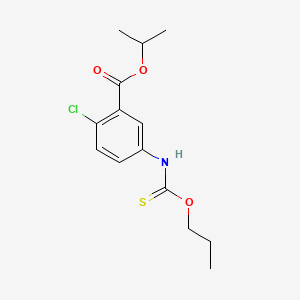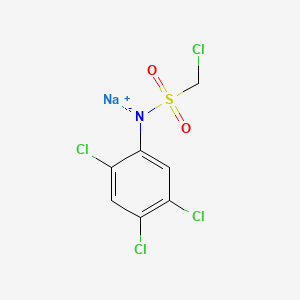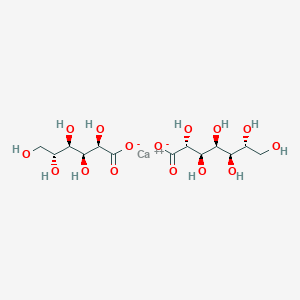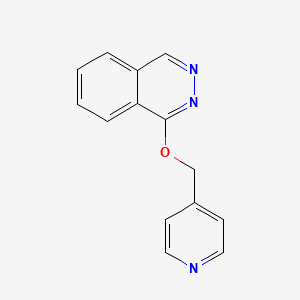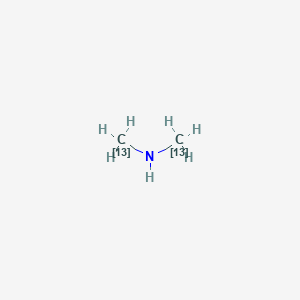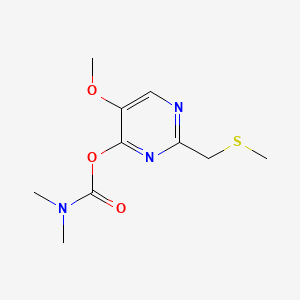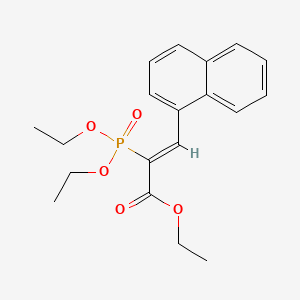
Ethyl 2-(diethoxyphosphoryl)-3-(1-naphthyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(diethoxyphosphoryl)-3-(1-naphthyl)acrylate is an organic compound that belongs to the class of phosphonate esters This compound is characterized by the presence of a naphthyl group attached to an acrylate moiety, which is further substituted with a diethoxyphosphoryl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(diethoxyphosphoryl)-3-(1-naphthyl)acrylate typically involves the reaction of ethyl acrylate with diethyl phosphite in the presence of a base, followed by the introduction of the naphthyl group. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(diethoxyphosphoryl)-3-(1-naphthyl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.
Reduction: Reduction reactions can lead to the formation of reduced phosphonate esters.
Substitution: Nucleophilic substitution reactions can occur at the acrylate moiety, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various phosphonate esters and substituted acrylates, which can be further utilized in different chemical applications.
Scientific Research Applications
Ethyl 2-(diethoxyphosphoryl)-3-(1-naphthyl)acrylate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be employed in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which Ethyl 2-(diethoxyphosphoryl)-3-(1-naphthyl)acrylate exerts its effects involves the interaction of the phosphonate group with specific molecular targets. The diethoxyphosphoryl group can mimic phosphate esters, allowing the compound to act as an inhibitor of enzymes that utilize phosphate substrates. This interaction can disrupt normal enzymatic activity, leading to various biochemical effects.
Comparison with Similar Compounds
- Ethyl 2-(diethoxyphosphoryl)-3-phenylacrylate
- Ethyl 2-(diethoxyphosphoryl)-3-(2-naphthyl)acrylate
- Ethyl 2-(diethoxyphosphoryl)-3-(4-methoxyphenyl)acrylate
Comparison: Ethyl 2-(diethoxyphosphoryl)-3-(1-naphthyl)acrylate is unique due to the presence of the 1-naphthyl group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
13507-51-2 |
|---|---|
Molecular Formula |
C19H23O5P |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
ethyl (Z)-2-diethoxyphosphoryl-3-naphthalen-1-ylprop-2-enoate |
InChI |
InChI=1S/C19H23O5P/c1-4-22-19(20)18(25(21,23-5-2)24-6-3)14-16-12-9-11-15-10-7-8-13-17(15)16/h7-14H,4-6H2,1-3H3/b18-14- |
InChI Key |
UXIVPFUAIKXJLT-JXAWBTAJSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=CC2=CC=CC=C21)/P(=O)(OCC)OCC |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CC2=CC=CC=C21)P(=O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


